molecular formula C7H7Br2NO B8465764 5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one

5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one

Cat. No. B8465764
M. Wt: 280.94 g/mol
InChI Key: MDFSFHJKQYPUGO-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

To a solution of 5-bromo-1-(2-hydroxyethyl)pyridin-2(1 H)-one (460 mg, 2110 μmol) in CH2Cl2 (5 mL) at 0° C. under nitrogen was added phosphorous tribromide (595 μL, 6329 μmol). A precipitate formed at 0° C. The reaction mixture was heated at 40° C. for 3 days. The mixture was partitioned between CH2Cl2 and 5% NaHCO3 (vigorous gas evolution). The aqueous was extracted with CH2Cl2 (2×10 mL). The combined organics were dried over MgSO4, and concentrated to a white solid. MS (ESI pos. ion) m/z (MH+): 279/281/283. Calc'd exact mass for C7H7Br2NO: 278.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
595 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH2:8][CH2:9]O)[CH:7]=1.P(Br)(Br)[Br:13]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH2:8][CH2:9][Br:13])[CH:7]=1

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
BrC=1C=CC(N(C1)CCO)=O
Name
Quantity
595 μL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed at 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between CH2Cl2 and 5% NaHCO3 (vigorous gas evolution)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with CH2Cl2 (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(N(C1)CCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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